1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
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Description
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H12FN3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential
Research on derivatives of 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine has shown promising applications in the field of antipsychotic drugs. A study conducted by Wise et al. (1987) on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related, demonstrated their potential as novel antipsychotic agents. These compounds exhibited antipsychotic-like profiles in behavioral animal tests, reducing spontaneous locomotion in mice without causing ataxia and not binding to D2 dopamine receptors, unlike conventional antipsychotics (Wise et al., 1987).
Antibacterial Applications
Several studies have explored the antibacterial potential of compounds structurally similar to this compound. For instance, Shingare et al. (2017) synthesized novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, demonstrating significant antibacterial activity against various bacteria, including E. coli and S. aureus. These findings suggest the potential for developing new antibacterial agents based on this chemical structure (Shingare et al., 2017).
Antimicrobial Properties
Compounds related to this compound have also been investigated for their antimicrobial properties. Desai et al. (2012) synthesized a series of compounds that showed potent inhibitory action against various bacteria and fungi, indicating the potential for these compounds in antimicrobial applications (Desai et al., 2012).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound have been a key focus in scientific research. Studies like that of Yu et al. (2013) have developed efficient methods for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which are promising candidates for drug discovery (Yu et al., 2013).
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-phenylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASRFMJSGJXEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246336 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890764-08-6 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890764-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.